N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process might include steps such as solvent extraction, crystallization, and purification to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-4-6-11-24-17-20-19-15(21(17)5-2)12-18-16(22)13-7-9-14(23-3)10-8-13/h7-10H,4-6,11-12H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWUYHIEJXSZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CC)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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